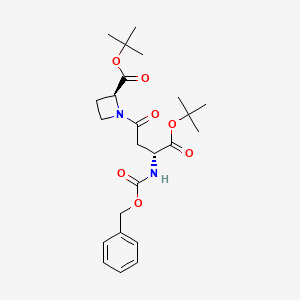

N(1)Aze-OtBu.Cbz-D-Asp(1)-OtBu

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H34N2O7 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

tert-butyl (2S)-1-[(3R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate |

InChI |

InChI=1S/C24H34N2O7/c1-23(2,3)32-20(28)17(25-22(30)31-15-16-10-8-7-9-11-16)14-19(27)26-13-12-18(26)21(29)33-24(4,5)6/h7-11,17-18H,12-15H2,1-6H3,(H,25,30)/t17-,18+/m1/s1 |

InChI Key |

XXDZPOFHAISDCM-MSOLQXFVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCN1C(=O)C[C@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN1C(=O)CC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 1 Aze Otbu.cbz D Asp 1 Otbu

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic approach to N(1)Aze-OtBu.Cbz-D-Asp(1)-OtBu logically begins by disconnecting the amide bond that links the two amino acid residues. This primary disconnection simplifies the target structure into two manageable key intermediates, which can be synthesized separately.

The principal disconnection of the amide bond between the D-aspartic acid and azetidine-2-carboxylic acid moieties yields two crucial synthetic precursors:

Cbz-D-Asp(OtBu)-OH : This is N-benzyloxycarbonyl-D-aspartic acid β-tert-butyl ester. peptide.comnih.gov It is a derivative of the non-proteinogenic D-aspartic acid, where the α-amino group is protected by a carboxybenzyl (Cbz) group and the side-chain (β) carboxylic acid is protected as a tert-butyl (OtBu) ester.

H-Aze-OtBu : This is azetidine-2-carboxylic acid tert-butyl ester. It represents the azetidine (B1206935) portion of the target molecule, with its carboxylic acid functional group protected as a tert-butyl ester.

The final assembly of the target molecule is achieved through a standard peptide coupling reaction between these two intermediates, often facilitated by condensing agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) or titanium tetrachloride (TiCl₄). lookchem.comresearchgate.net

The choice of protecting groups is critical for the successful synthesis, preventing unwanted side reactions and allowing for selective deprotection at various stages. The strategy for this compound employs an orthogonal protection scheme, where each class of protecting group can be removed under specific conditions without affecting the others. researchgate.netorgsyn.org

The primary protecting groups used are:

Carboxybenzyl (Cbz or Z) : This group shields the α-amino group of the D-aspartic acid. It is notably stable to the acidic and basic conditions used to manipulate ester groups but can be cleanly removed via catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). rsc.org

tert-Butyl (tBu) : Used as a tert-butyl ester (OtBu) to protect the carboxylic acid groups of both the azetidine moiety and the aspartic acid side chain. The tBu group is stable to a wide range of reaction conditions but is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA). researchgate.netorgsyn.org

This orthogonal relationship is fundamental, enabling, for instance, the removal of the Cbz group to free the N-terminus for further chain elongation while leaving the tBu esters intact, or the removal of the tBu esters to expose the carboxylic acids without disturbing the Cbz group. researchgate.net

Table 1: Protecting Groups and Orthogonality

| Protecting Group | Abbreviation | Structure | Typical Cleavage Conditions |

| Carboxybenzyl | Cbz, Z | H₂, Pd/C (Hydrogenolysis) rsc.org | |

| tert-Butyl Ester | OtBu | Trifluoroacetic Acid (TFA) researchgate.netorgsyn.org |

Synthesis of the Azetidine Moiety (Azetidine-2-carboxylic acid derivatives)

The synthesis of functionalized azetidines, particularly in an enantiomerically pure form, is a significant challenge in organic chemistry due to the inherent strain of the four-membered ring.

The construction of the azetidine ring is most commonly achieved through intramolecular cyclization reactions. rsc.org Several effective strategies have been developed:

Intramolecular Nucleophilic Substitution : This is the most prevalent method, typically involving a γ-amino alcohol derivative. The hydroxyl group is first converted into a good leaving group (such as a tosylate, mesylate, or iodide), which is then displaced by the intramolecular nitrogen nucleophile in a base-mediated reaction to form the four-membered ring. clockss.orgresearchgate.net

Base-Induced Cyclization : The choice of base is crucial and can range from strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) to milder bases such as cesium carbonate (Cs₂CO₃), depending on the substrate. rsc.orgclockss.org

Alternative Routes : Other reported methods include the thermal isomerization of corresponding aziridines to azetidines and the iodocyclization of homoallylic amines. rsc.org

Reaction Enhancement : The use of microwave irradiation has been shown to significantly accelerate the cyclization step and improve reaction yields, offering a more efficient alternative to conventional heating. researchgate.net

Achieving the desired stereochemistry at the C2 position of the azetidine ring is paramount for its use in chiral molecules. The main approaches include:

Chiral Pool Synthesis : This highly effective and economical strategy utilizes readily available, inexpensive chiral starting materials. clockss.org For the synthesis of L-azetidine-2-carboxylic acid, L-aspartic acid is a common precursor, where the inherent stereocenter is preserved throughout the synthetic sequence. researchgate.netgoogle.com Similarly, D-aspartic acid can be used to produce D-azetidine-2-carboxylic acid. google.com

Chiral Auxiliaries : An alternative method involves attaching a chiral auxiliary, such as (S)-α-methylbenzylamine, to the nitrogen atom. This auxiliary directs the stereochemical outcome of the cyclization reaction, after which it is cleaved to yield the enantiomerically enriched product. tandfonline.comresearchgate.net

D-aspartic acid serves as an excellent and cost-effective starting point for the stereospecific synthesis of D-azetidine-2-carboxylic acid derivatives. A representative multigram-scale synthesis starting from the enantiomeric L-aspartic acid, which avoids column chromatography, illustrates the typical sequence. clockss.org The process involves selective protection, reduction, activation, and finally, cyclization.

The key transformations in this sequence are:

Protection and Esterification : The amino group of aspartic acid is protected (e.g., with a Boc group), and the carboxyl groups are differentially esterified. clockss.org

Selective Reduction : One of the carboxyl groups is selectively reduced to a primary alcohol, yielding a protected homoserine derivative. clockss.org

Hydroxyl Group Activation : The resulting alcohol is converted into a good leaving group by tosylation or iodination. clockss.org

Intramolecular Cyclization : The N-tosyl protected intermediate undergoes cyclization in the presence of a base like cesium carbonate to form the N-Ts-azetidine ring. clockss.org

Deprotection : Finally, the protecting groups (e.g., N-Ts and the tert-butyl ester) are removed to yield the final azetidine-2-carboxylic acid. clockss.org

Table 2: Illustrative Synthesis of L-Azetidine-2-carboxylic acid from L-Aspartic Acid

| Step | Reaction | Key Reagents | Yield | Reference |

| 1 | Protection & Esterification | (Boc)₂O, TMSCl, MeOH | 99% (2 steps) | clockss.org |

| 2 | Selective Ester Saponification | LiOH | 92% (2 steps from intermediate) | clockss.org |

| 3 | Carboxylic Acid Reduction | NaBH₄, EtOCOCl | 86% | clockss.org |

| 4 | Hydroxyl Activation (Iodination) | TsCl, NaI | 91% | clockss.org |

| 5 | N-Deprotection & Reprotection | TMSCl, TsCl | ~100% | clockss.org |

| 6 | Intramolecular Cyclization | Cs₂CO₃ | 94% | clockss.org |

| 7 | Final Deprotection | Mg, MeOH; TFA | - | clockss.org |

This sequence highlights a practical and scalable route to an important chiral building block required for the synthesis of this compound.

Synthesis of the D-Aspartate Moiety (D-Aspartic acid derivatives)

The synthesis of the D-aspartate portion of the target molecule is a critical step that requires careful control of stereochemistry and the use of appropriate protecting groups.

Enantioselective Synthesis of D-Amino Acids

Aspartic acid, a non-essential amino acid, exists as two enantiomers: L-aspartic acid and D-aspartic acid. vedantu.com While the L-form is common in plants and animals, the synthesis of the D-enantiomer is crucial for the target compound. vedantu.com Enantioselective synthesis aims to produce a specific enantiomer, in this case, the D-form of aspartic acid or its derivatives, in high purity.

Several strategies can be employed for the enantioselective synthesis of D-amino acids:

Asymmetric Alkylation: This method involves the alkylation of a chiral Schiff base derived from glycine (B1666218) tert-butyl ester and a chiral auxiliary, such as (1S, 2S, 5S)-2-hydroxypinan-3-one. jst.go.jp Subsequent hydrolysis of the alkylated Schiff base yields the D-α-amino acid derivative. jst.go.jp The chiral auxiliary can often be recovered, making the process more efficient. jst.go.jp

Catalytic Asymmetric Synthesis: Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds provides a route to enantioenriched β-amino acid derivatives. nih.gov By selecting an appropriate chiral ligand, the regiochemistry of the hydrocupration can be controlled to favor the formation of the desired β-amino acid. nih.gov

Enzymatic Resolution: This technique utilizes enzymes that can selectively act on one enantiomer in a racemic mixture, allowing for the separation of the desired D-enantiomer.

Functional Group Differentiation on the Aspartate Side Chain

Aspartic acid possesses two carboxylic acid groups and one amino group. vedantu.com The side chain, or R group, is the part of the amino acid that distinguishes it from others. libretexts.orgechemi.comstackexchange.com In aspartic acid, the side chain contains a carboxylic acid group. vedantu.comlibretexts.org For the synthesis of this compound, it is necessary to differentiate between the α-carboxyl group and the side-chain (β) carboxyl group.

This differentiation is typically achieved through a series of protection and deprotection steps. For instance, the α-carboxyl group can be selectively protected, allowing for esterification of the side-chain carboxyl group. researchgate.net Subsequent deprotection of the α-carboxyl and α-amino groups, followed by reprotection of the α-amino group, yields an aspartic acid derivative with a protected side-chain carboxyl group and a free α-carboxyl group, ready for coupling. researchgate.net

Preparation and Protection of Aspartate Esters

The preparation of aspartate esters, particularly tert-butyl esters (OtBu), is a key step in the synthesis. The tert-butyl group is an acid-labile protecting group, meaning it can be removed under acidic conditions.

A common method for preparing aspartate esters involves the reaction of N-protected aspartic acid with an excess of the corresponding alcohol in the presence of a coupling agent. For example, L-aspartate-β-methyl ester hydrochloride can be reacted with di-tert-butyl dicarbonate (B1257347) to protect the amino group, followed by esterification with benzyl (B1604629) bromide and subsequent removal of the Boc protecting group. google.com

The protection of both the α-amino group and the side-chain carboxyl group is crucial to prevent unwanted side reactions during the coupling process. Common protecting groups for the amino group include Carbobenzyloxy (Cbz or Z) and tert-Butoxycarbonyl (Boc). The side-chain carboxyl group is often protected as a tert-butyl ester (OtBu). The resulting protected D-aspartic acid derivative, Cbz-D-Asp(OtBu)-OH, is a key intermediate in the synthesis. nih.gov

Coupling Strategies for this compound Formation

The formation of the peptide bond between the N-protected azetidine-2-carboxylic acid tert-butyl ester (N(1)Aze-OtBu) and the protected D-aspartate derivative is a pivotal step in the synthesis of the target dipeptide.

Peptide Coupling Reagents and Conditions

A variety of coupling reagents are available to facilitate the formation of the amide bond. americanpeptidesociety.org These reagents activate the carboxyl group of one amino acid, making it susceptible to nucleophilic attack by the amino group of the other. bachem.com

Common Classes of Coupling Reagents:

| Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activate the carboxyl group by forming an O-acylisourea intermediate. americanpeptidesociety.orgbachem.com |

| Phosphonium (B103445) Salts | Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP), Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate (PyBOP) | Generate highly reactive OBt esters. sigmaaldrich.com |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Form active esters that readily react with the amino group. sigmaaldrich.compeptide.com |

The choice of coupling reagent and the reaction conditions can significantly impact the yield and purity of the dipeptide. mdpi.comcreative-peptides.com Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with coupling reagents to suppress side reactions, particularly racemization. americanpeptidesociety.orgcreative-peptides.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. creative-peptides.comnih.gov Several factors can be adjusted to achieve this:

Solvent: The choice of solvent can affect the solubility of the reactants and influence the reaction rate. creative-peptides.com Polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used.

Base: A tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required for couplings involving phosphonium and aminium/uronium salt reagents. bachem.com

Temperature: While many coupling reactions proceed at room temperature, adjusting the temperature can influence the reaction rate and minimize side reactions.

Stoichiometry: The ratio of the coupling partners and reagents can be varied to drive the reaction to completion and minimize the formation of byproducts.

Coupling Time: The duration of the coupling reaction is another parameter that can be optimized to ensure complete conversion without promoting side reactions. mdpi.com

Recent advancements have explored the use of microwave irradiation to accelerate peptide coupling reactions, often leading to significantly shorter reaction times and high yields. mdpi.com Machine learning and deep learning approaches are also being developed to predict optimal reaction conditions and improve the efficiency of peptide synthesis. acs.org

Considerations for Racemization Control During Coupling

The prevention of racemization, particularly at the α-carbon of the amino acid residue, is a critical challenge in peptide synthesis. The coupling of an activated carboxylic acid with an amine can lead to the loss of stereochemical purity through two primary mechanisms: direct enolization or the formation of a 5(4H)-oxazolone intermediate. bachem.com The D-aspartic acid residue in Cbz-D-Asp(1)-OtBu is particularly susceptible to racemization.

Several factors influence the rate of racemization during the formation of the peptide bond between Cbz-D-Asp(1)-OtBu and N(1)Aze-OtBu:

Activation Method: The choice of coupling reagent is paramount. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective, they can promote racemization if used alone. bachem.com The addition of auxiliary nucleophiles, or additives, is a standard practice to suppress this side reaction. highfine.com

Additives: Benzotriazole derivatives such as 1-hydroxybenzotriazole (HOBt) and its analogues (e.g., HOAt, 6-Cl-HOBt) are commonly used additives. highfine.compeptide.com They react with the initially formed O-acylisourea intermediate to generate an activated ester that is less prone to racemization than the O-acylisourea itself. highfine.com

Base: The choice and stoichiometry of the base used can significantly impact racemization. highfine.com Sterically hindered, weaker bases like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) are generally preferred over stronger, less hindered bases such as triethylamine (B128534) (TEA). bachem.comhighfine.com In cases with a high risk of racemization, even weaker bases like sym-collidine may be employed. bachem.com

Temperature: Lowering the reaction temperature can effectively reduce the rate of racemization. nih.gov For instance, reducing the temperature during microwave-assisted couplings has been shown to limit the racemization of susceptible amino acids. nih.gov

Aspartimide Formation: Aspartic acid derivatives, like the Cbz-D-Asp(1)-OtBu moiety, are prone to forming a succinimide (B58015) (aspartimide) intermediate, especially under basic or acidic conditions. peptide.comnih.govacs.org This cyclic intermediate is a major pathway for racemization because the α-proton becomes significantly more acidic. acs.org The aspartimide can subsequently reopen to yield a mixture of the desired α-peptide and the undesired β-peptide, with potential epimerization at the α-carbon. peptide.com Adding HOBt to deprotection solutions (in Fmoc chemistry) or using specific protecting groups can mitigate this side reaction. peptide.comnih.gov

Table 1: Strategies for Racemization Control

| Strategy | Method | Rationale |

|---|---|---|

| Coupling Reagents | Use of additives (e.g., HOBt, HOAt) with carbodiimides (e.g., DIC). | Forms activated esters that are less prone to racemization. bachem.comhighfine.com |

| Base Selection | Employ sterically hindered, weaker bases (e.g., NMM, DIPEA). | Minimizes the abstraction of the α-proton from the activated amino acid. highfine.com |

| Temperature Control | Conduct coupling reactions at lower temperatures (e.g., 0 °C). | Reduces the rate of both racemization and other side reactions. nih.gov |

| Side Reaction Prevention | Add HOBt to deprotection solutions (for Fmoc strategy). | Suppresses the formation of aspartimide, a key intermediate in the racemization of aspartic acid residues. peptide.comnih.gov |

Protecting Group Chemistry Applied to the Compound

The synthesis of this compound relies on a sophisticated protecting group strategy to ensure that the desired peptide bond is formed selectively. The benzyloxycarbonyl (Cbz) group protects the N-terminus of the D-aspartic acid, while tert-butyl ester (OtBu) groups protect both the side-chain carboxyl of D-aspartic acid and the C-terminal carboxyl of the azetidine ring. smolecule.com

Benzyloxycarbonyl (Cbz) Protection of the N-terminus

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, is a cornerstone of peptide synthesis. masterorganicchemistry.comnih.gov It is a urethane-type protecting group, which is critical for suppressing racemization during coupling, as the lone pair of the nitrogen atom is delocalized into the carbonyl of the urethane (B1682113), making the α-proton less acidic compared to N-acyl amino acids. bachem.com

The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) in the presence of a mild base. masterorganicchemistry.com It is known for its stability under a wide range of conditions, including the mildly acidic and basic conditions often used in peptide synthesis, making it compatible with other protecting groups like OtBu. masterorganicchemistry.comnih.gov

tert-Butyl Ester (OtBu) Protection of Carboxyl Groups

The tert-butyl (OtBu) ester is widely used for the protection of carboxylic acid functional groups, including the side chain of aspartic acid and the C-terminus of amino acids. organic-chemistry.orgpeptide.com In the target compound, it protects the β-carboxyl group of the D-aspartic acid residue and the C-terminal carboxyl group of the azetidine-2-carboxylic acid. This prevents their unwanted participation in the peptide coupling reaction. smolecule.com

The OtBu group is introduced by reacting the carboxylic acid with a source of tert-butanol (B103910), often under acidic catalysis. smolecule.com It is highly stable to basic, nucleophilic, and hydrogenolytic conditions but is readily cleaved under strong acidolysis, typically using trifluoroacetic acid (TFA). masterorganicchemistry.comstackexchange.com

Orthogonality of Cbz and OtBu Protecting Groups

The synthetic utility of the Cbz and OtBu protecting groups in the synthesis of this compound stems from their orthogonality. libretexts.org Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. masterorganicchemistry.com

The Cbz group is cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a reductive process. masterorganicchemistry.comorganic-chemistry.org In contrast, the OtBu group is cleaved by acidolysis (e.g., TFA). smolecule.commasterorganicchemistry.com Therefore, the Cbz group can be selectively removed without affecting the OtBu esters, and conversely, the OtBu esters can be removed (though less commonly performed selectively in the presence of Cbz) with strong acid without cleaving the Cbz group. nih.govnih.gov This orthogonality is fundamental for subsequent transformations of the peptide chain.

Table 2: Properties of Cbz and OtBu Protecting Groups

| Protecting Group | Structure | Cleavage Condition | Stability |

|---|---|---|---|

| Benzyloxycarbonyl (Cbz) | Benzyl-O-(C=O)- | Catalytic Hydrogenolysis (H₂/Pd) organic-chemistry.org | Stable to acidolysis and mild base. masterorganicchemistry.comnih.gov |

| tert-Butyl Ester (OtBu) | (CH₃)₃C-O-(C=O)- | Acidolysis (e.g., TFA, HCl) stackexchange.com | Stable to hydrogenolysis and basic conditions. masterorganicchemistry.com |

Selective Deprotection Methodologies for Further Transformations

The orthogonal nature of the Cbz and OtBu groups allows for controlled, stepwise modifications of the dipeptide.

Selective Removal of the Cbz Group: To elongate the peptide chain from the N-terminus, the Cbz group can be selectively removed. The most common method is catalytic hydrogenation, which involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) in a suitable solvent like methanol. organic-chemistry.org This mild, neutral process yields the free amine of the D-aspartyl residue, ready for coupling with another amino acid, while leaving the OtBu esters untouched.

Selective Removal of OtBu Groups: To unmask the carboxylic acid groups for further reactions, such as conjugation or cyclization, acid-labile OtBu esters are removed. This is typically achieved by treatment with strong acids. organic-chemistry.org

Trifluoroacetic Acid (TFA): A common method involves dissolving the peptide in neat TFA or a solution of TFA in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.com The volatile byproducts, isobutylene (B52900) and carbon dioxide, are easily removed. stackexchange.com

HCl in Dioxane: A 4M solution of hydrogen chloride in dioxane is also effective for Boc and OtBu deprotection and can offer different selectivity profiles. researchgate.net

Aqueous Phosphoric Acid: For milder conditions that might preserve other acid-sensitive groups, 85% aqueous phosphoric acid has been shown to be effective for removing tert-butyl-based protecting groups while being compatible with Cbz groups. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to peptide synthesis aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acsgcipr.org The synthesis of this compound can be made more sustainable by considering several factors.

Solvent Choice: Traditional peptide synthesis heavily relies on solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM), which have significant toxicity concerns. rsc.orgpeptide.com Green chemistry encourages their replacement with more environmentally benign alternatives. Propylene carbonate has been demonstrated as a viable green solvent for both solution- and solid-phase peptide synthesis. rsc.org Other greener alternatives include solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). peptide.com

Atom Economy: The use of protecting groups inherently lowers the atom economy of a synthesis due to the addition and subsequent removal of these molecular scaffolds. researchgate.net While unavoidable in this specific synthesis, minimizing the number of synthetic steps and maximizing the yield at each step is crucial. acsgcipr.org Convergent synthetic strategies, where smaller protected fragments are synthesized and then coupled, can be more efficient for larger peptides than linear stepwise synthesis. spbu.ru

Reagent Stoichiometry: Traditional protocols often use large excesses of coupling reagents and protected amino acids to drive reactions to completion, leading to significant chemical waste. acsgcipr.org Optimizing reaction conditions to use near-stoichiometric amounts of reagents is a key green objective. This can be facilitated by real-time monitoring of the reaction progress. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate peptide coupling and deprotection reactions, often leading to shorter reaction times and potentially improved energy efficiency. nih.gov

By integrating these principles, the synthesis of this compound can be designed to be not only chemically efficient but also environmentally responsible.

Solvent Selection and Minimization

The choice of solvent is a critical factor in solid-phase peptide synthesis (SPPS), the predominant method for peptide production. lu.se Traditionally, hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) have been widely used due to their excellent resin-swelling properties and ability to dissolve a broad range of amino acid derivatives and reagents. lu.se However, their classification as 'Substances of Very High Concern' has spurred research into greener alternatives. lu.se

The ideal green solvent for the synthesis of this compound would possess several key characteristics, including low toxicity, biodegradability, derivation from renewable resources, and physical properties conducive to efficient synthesis, such as a high boiling point for potential microwave-assisted reactions. nih.govrsc.org Several greener solvents have been investigated as potential replacements for DMF and NMP. biotage.com

Interactive Table: Comparison of Conventional and Green Solvents for Peptide Synthesis

| Solvent | Key Properties | Advantages in Peptide Synthesis | Disadvantages |

| N,N-Dimethylformamide (DMF) | High polarity, excellent solubilizing power | Well-established, effective resin swelling | Reprotoxic, high boiling point makes removal difficult |

| N-Methylpyrrolidone (NMP) | Similar to DMF, good solvating properties | Effective in preventing aggregation | Reprotoxic, high cost |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity | Good solubility for many protected amino acids, lower racemization potential in some cases. biotage.com | Can be sensitive to deprotection conditions. biotage.com |

| Cyclopentyl methyl ether (CPME) | Lower toxicity than DMF and NMP | Favorable toxicological profile. biotage.com | Deprotection conditions may require optimization. biotage.com |

| N-Butylpyrrolidinone (NBP) | Comparable resin swelling to DMF | A potential direct replacement for DMF in some applications. lu.se | Further research on broad applicability is ongoing. |

| Anisole (B1667542)/N-octylpyrrolidone (NOP) Mixture | Green solvent mixture | Capable of solubilizing all Fmoc-protected amino acids and swelling various resins. tandfonline.com | Requires the use of a solvent mixture. |

For the synthesis of this compound, a solvent system based on greener alternatives like 2-MeTHF or a mixture of anisole and NOP could be explored. biotage.comtandfonline.com The solubility of the protected starting materials, Cbz-D-Asp(OtBu)-OH and Aze-OtBu, would need to be empirically determined in these solvents. Minimizing solvent usage can be achieved through techniques such as continuous flow synthesis, which can reduce the volume of washing solvents required between synthetic steps.

Catalyst Development for Sustainable Synthesis

The development of catalytic methods for peptide bond formation is a significant area of research aimed at improving the sustainability of peptide synthesis. mdpi.comacs.org An ideal catalyst would be highly efficient, operate under mild conditions, be recyclable, and produce minimal waste.

Recent advancements have seen the emergence of organocatalysts and novel coupling reagents that offer greener alternatives to traditional methods. acs.org For instance, the development of an organocatalyst that can facilitate amide and peptide synthesis under mild, light-accelerated conditions presents a promising avenue for sustainable peptide production. acs.org Such a catalyst has demonstrated high yields, stereoselectivity, and compatibility with SPPS. acs.org

Furthermore, the choice of coupling reagent and any associated additives can significantly impact the efficiency and sustainability of the synthesis of this compound. The use of Oxyma Pure-based coupling reagents, for example, is considered a safer alternative to those based on potentially explosive triazole reagents like HOBt. sigmaaldrich.com

Interactive Table: Comparison of Coupling Reagents for Peptide Synthesis

| Coupling Reagent | Class | Advantages | Disadvantages |

| HBTU/HOBt | Uronium/Benzotriazole | Well-established, effective for many couplings | HOBt is potentially explosive, generates stoichiometric waste |

| HATU/HOAt | Uronium/Aza-benzotriazole | Highly efficient, especially for difficult couplings | HOAt-based reagents can be more expensive |

| COMU | Uronium/Oxyma | Safer (non-explosive), good solubility, reduced allergenic potential compared to HBTU/HATU. bachem.com | May be less efficient than HATU in some cases |

| T3P® | Phosphonic acid anhydride | High efficiency, low racemization | By-products can be challenging to remove in solution-phase synthesis |

| Organocatalysts (e.g., Cat-Se) | Selenium-based | Catalytic, high yield, stereoselective, operates under mild conditions. acs.org | Newer technology, may require specific reaction conditions (e.g., light) |

For the challenging coupling to form this compound, a highly efficient coupling reagent such as HATU or COMU would likely be required. bachem.com The exploration of a catalytic method, if compatible with the specific substrates, would represent a significant step towards a more sustainable synthesis.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.com In traditional peptide synthesis, particularly SPPS, the atom economy is often low due to the use of excess reagents, protecting groups, and coupling agents. acs.org

Another strategy to enhance atom economy is the development of "inverse solid-phase peptide synthesis" (ISPPS). acs.orgnih.gov This N-to-C directed approach can be more atom-economical as it can be free of coupling reagents and certain side-chain protecting groups. acs.orgnih.gov

Reaction efficiency is also critical for a sustainable synthesis. chemrxiv.org In the context of SPPS, reaction efficiency is influenced by factors such as reagent concentration, reaction time, temperature, and mixing. chemrxiv.org Optimizing these parameters can lead to higher yields and purities, reducing the need for extensive purification and minimizing waste. For the synthesis of this compound, careful optimization of the coupling conditions will be crucial to ensure a high conversion rate, particularly given the potential for steric hindrance. The use of microwave-assisted synthesis can often accelerate reaction times and improve efficiency. nih.gov

Ultimately, a truly sustainable synthesis of this compound would integrate the principles of green solvent selection, catalytic efficiency, and high atom economy. This would likely involve a departure from traditional synthetic protocols towards more innovative and environmentally conscious methodologies.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy for Connectivity and Integration

Proton (¹H) NMR spectroscopy would be the initial and one of the most informative experiments performed on N(1)Aze-OtBu.Cbz-D-Asp(1)-OtBu. This technique provides information on the number of different types of protons, their chemical environments (chemical shift), the number of protons of each type (integration), and the connectivity between adjacent protons (spin-spin coupling).

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the azetidine (B1206935) ring, the D-aspartic acid backbone, the tert-butyl (OtBu) protecting groups, and the carbobenzyloxy (Cbz) group. The integration of these signals would correspond to the number of protons in each of these moieties.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). For instance, the carbonyl carbons of the ester and amide groups would appear at the downfield end of the spectrum, while the aliphatic carbons of the azetidine and tert-butyl groups would be found at the upfield end.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a series of multidimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the molecular structure, such as those in the azetidine ring and the aspartic acid side chain. hmdb.ca

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. hmdb.ca It would be used to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. hmdb.ca It is crucial for connecting the different fragments of the molecule, for example, linking the Cbz group to the aspartic acid nitrogen and the azetidine nitrogen to the aspartic acid carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals through-space correlations between protons that are close to each other, providing information about the three-dimensional structure and stereochemistry of the molecule.

Advanced Techniques for Stereochemical Assignment (e.g., Chiral Shift Reagents in NMR)

The D-configuration of the aspartic acid residue is a key stereochemical feature of the molecule. While the synthesis would be designed to produce this specific stereoisomer, its confirmation is critical. Advanced NMR techniques, potentially involving the use of chiral shift reagents, could be employed. These reagents form diastereomeric complexes with the enantiomers of a chiral compound, leading to separate signals in the NMR spectrum, which can allow for the determination of enantiomeric purity and the assignment of absolute configuration.

Mass Spectrometry Techniques for Molecular Confirmation and Purity

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition of the molecule, thus confirming the molecular formula of this compound. The expected molecular formula is C₂₅H₃₆N₂O₇, and HRMS would be able to confirm this with a high degree of confidence.

Table of Compound Names

| Abbreviation or Trivial Name | Full Chemical Name |

| This compound | tert-butyl 1-(N-(benzyloxycarbonyl)-3-(tert-butoxy)-3-oxo-D-alanyl)azetidine-1-carboxylate |

| Aze-OtBu | Azetidine-1-carboxylic acid tert-butyl ester |

| Cbz-D-Asp(OtBu)-OH | N-(benzyloxycarbonyl)-D-aspartic acid 4-tert-butyl ester |

| OtBu | tert-butyl |

| Cbz | Carbobenzyloxy |

| COSY | Correlation Spectroscopy |

| HSQC | Heteronuclear Single Quantum Coherence |

| HMBC | Heteronuclear Multiple Bond Correlation |

| NOESY | Nuclear Overhauser Effect Spectroscopy |

| NMR | Nuclear Magnetic Resonance |

| HRMS | High-Resolution Mass Spectrometry |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of peptides by analyzing their fragmentation patterns. In a typical MS/MS experiment, the precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" of the molecule's structure.

The fragmentation of protected dipeptides is influenced by the nature of the protecting groups and the amino acid residues. For this compound, fragmentation is expected to occur at the amide bond, as well as involving the loss of the tert-butyl (OtBu) and benzyloxycarbonyl (Cbz) protecting groups.

Expected Fragmentation Pathways:

Loss of tert-butyl group: A neutral loss of 56 Da, corresponding to isobutylene (B52900), from the precursor ion is a common fragmentation pathway for tert-butyl esters.

Loss of Cbz group: The Cbz group can be cleaved, often observed as a loss of the benzyl (B1604629) group (91 Da) or the entire Cbz moiety (135 Da).

Amide Bond Cleavage: Cleavage of the peptide bond between the azetidine-2-carboxylic acid (Aze) and aspartic acid (Asp) residues results in b- and y-type ions, which are diagnostic for the peptide sequence.

Illustrative Fragmentation Data Table:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Fragment Identity/Interpretation |

| [M+H]⁺ | [M+H - 56]⁺ | 56 | Loss of isobutylene from a tert-butyl ester |

| [M+H]⁺ | [M+H - 100]⁺ | 100 | Loss of the entire tert-butoxycarbonyl group |

| [M+H]⁺ | [M+H - 91]⁺ | 91 | Loss of the benzyl group from the Cbz protector |

| [M+H]⁺ | b-ion | - | Cleavage at the amide bond, retaining the C-terminus |

| [M+H]⁺ | y-ion | - | Cleavage at the amide bond, retaining the N-terminus |

This table is illustrative. Actual m/z values would depend on the full molecular weight of the compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. ksu.edu.samt.com These methods are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com

For this compound, characteristic vibrational frequencies can be assigned to its various structural components. The presence of protecting groups like Cbz and OtBu can be confirmed by specific bands in the spectra. masterorganicchemistry.comacs.org

Key Vibrational Frequencies and Their Assignments:

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (Amide) | 3200-3400 | IR, Raman |

| C-H Stretch (Aromatic, Cbz) | 3000-3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |

| C=O Stretch (Ester, OtBu) | 1730-1750 | IR |

| C=O Stretch (Carbamate, Cbz) | 1680-1700 | IR |

| C=O Stretch (Amide) | 1630-1680 | IR |

| C=C Stretch (Aromatic, Cbz) | 1450-1600 | Raman |

Data derived from general principles of vibrational spectroscopy and studies on similar protected amino acids and peptides. researchgate.netresearchgate.net

Analysis of the spectra can confirm the presence of the amide linkage, the ester and carbamate (B1207046) functionalities, and the aromatic ring of the Cbz group, thereby verifying the successful synthesis of the protected dipeptide.

Electronic Circular Dichroism (ECD) for Chiral Confirmation

Electronic circular dichroism (ECD) is a powerful chiroptical spectroscopy technique used to investigate the stereochemical aspects of chiral molecules. encyclopedia.pubmdpi.com It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of a molecule in solution. encyclopedia.pubnih.gov

For this compound, which contains a D-amino acid residue, ECD is crucial for confirming its chiral integrity. nih.gov The ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. mdpi.com The Cbz group, with its aromatic chromophore, is expected to be a major contributor to the ECD signal. researchgate.net The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the D-configuration of the aspartic acid residue. nih.gov

The experimental ECD spectrum would be compared to theoretical spectra calculated using time-dependent density functional theory (TD-DFT) for the possible stereoisomers to confirm the absolute configuration. nih.gov

Expected ECD Spectral Features:

| Wavelength Range (nm) | Expected Sign of Cotton Effect for D-Asp derivative | Associated Electronic Transition |

| 250-300 | Positive or Negative | π → π* transitions of the aromatic Cbz group |

| 210-240 | Positive or Negative | n → π* transitions of the amide and carboxyl groups |

The exact sign and position of the Cotton effects depend on the molecule's conformation in solution. This table is illustrative.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if single crystals are obtained)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. preprints.orgdoi.org This technique requires the growth of a high-quality single crystal of the compound. If suitable crystals of this compound can be obtained, X-ray diffraction analysis will provide precise information on bond lengths, bond angles, and the spatial arrangement of all atoms. researcher.lifedundee.ac.uk

The resulting crystal structure would unambiguously confirm the D-configuration of the aspartic acid residue and the stereochemistry of the azetidine ring. nih.gov Furthermore, it would reveal the preferred conformation of the dipeptide in the crystalline state, including the torsion angles of the peptide backbone and the orientation of the protecting groups. preprints.org This information is invaluable for understanding intermolecular interactions in the solid state and can provide insights into the molecule's conformational preferences. dundee.ac.uk

Illustrative Crystallographic Data Table:

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 25.8 |

| α, β, γ (°) | 90, 90, 90 |

| Z (molecules/unit cell) | 4 |

| Flack parameter | ~0 |

This table presents hypothetical data for illustrative purposes. A Flack parameter close to zero would confirm the correct assignment of the absolute configuration. preprints.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of synthetic peptides and for separating the desired product from impurities.

High-performance liquid chromatography (HPLC) is the standard method for determining the purity of synthetic peptides. rsc.orgpepdd.com For a protected dipeptide like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov

Method development involves optimizing several parameters to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities.

Key HPLC Method Parameters:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient of Mobile Phase B (e.g., 20% to 80% over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 254 nm |

These parameters serve as a starting point and would be optimized for the specific compound.

The retention time of the dipeptide is primarily governed by its hydrophobicity, which is significantly influenced by the Cbz and OtBu protecting groups. nih.gov The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

The presence of a D-amino acid makes it essential to determine the enantiomeric purity of this compound. researchgate.net This is crucial to ensure that no racemization occurred during the synthesis and purification processes. Chiral HPLC is the preferred method for this analysis. chromatographyonline.comchromatographytoday.com

This technique utilizes a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers of the dipeptide. mdpi.comjst.go.jp The choice of CSP is critical and often requires screening of different types of chiral columns.

Common Chiral Stationary Phases for Amino Acid Derivatives:

| CSP Type | Principle of Separation |

| Crown Ether-Based | Forms inclusion complexes with the primary amine of the amino acid. chromatographyonline.com |

| Macrocyclic Glycopeptide | (e.g., Teicoplanin, Vancomycin) Offers multiple chiral recognition sites. sigmaaldrich.com |

| Pirkle-type (Brush-type) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. |

The selection of the appropriate CSP and mobile phase is determined empirically.

A successful chiral HPLC method will show two well-resolved peaks for the D,D-diastereomer (the target compound) and the potential L,D-diastereomeric impurity. The enantiomeric excess (e.e.) can then be calculated from the peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

While Gas Chromatography-Mass Spectrometry (GC-MS) is not suitable for the direct analysis of the high molecular weight, non-volatile dipeptide this compound, it serves as an indispensable tool for the detection and quantification of volatile compounds associated with its synthesis. The analysis is typically performed using a headspace GC-MS system, where volatile analytes are sampled from the space above the sample matrix, introduced into the gas chromatograph for separation, and subsequently identified by the mass spectrometer. pepdd.com

Key applications in the context of this dipeptide's synthesis include:

Analysis of Residual Solvents: Peptide synthesis and purification processes utilize a variety of organic solvents. pepdd.com Headspace GC-MS is the standard method for identifying and quantifying these residual solvents to ensure they are removed to acceptable levels, as defined by pharmacopeial guidelines like USP <467>. formulationbio.comlcms.cz The presence of residual solvents can affect the peptide's purity and stability. Common solvents used in peptide synthesis that can be monitored include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), acetonitrile (ACN), and diethyl ether. pepdd.comresolvemass.ca

Table 1: Illustrative GC-MS Data for Residual Solvent Analysis This table presents hypothetical data for common solvents used in peptide synthesis.

| Volatile Compound | Typical Use | Hypothetical Retention Time (min) | Limit of Detection (LOD) |

|---|---|---|---|

| Dichloromethane (DCM) | Reaction Solvent | 3.5 | < 1 ppm |

| Acetonitrile (ACN) | HPLC Mobile Phase | 4.2 | < 5 ppm |

| Diethyl Ether | Precipitation | 3.1 | < 10 ppm |

| N,N-Dimethylformamide (DMF) | Reaction Solvent | 8.5 | < 20 ppm |

Detection of Volatile Deprotection Byproducts: The tert-butyl (OtBu) ester protecting groups on both the azetidine and aspartic acid moieties are acid-labile. acs.org During synthesis or under undesired acidic conditions, these groups can be prematurely cleaved. The acid-catalyzed removal of an OtBu group liberates gaseous isobutylene, which can be in equilibrium with its hydrated form, tert-butanol (B103910) (TBA). researchgate.net Headspace GC-MS is highly effective for detecting these specific volatile byproducts, providing a means to assess the stability of the protecting groups or to monitor the deprotection step itself. researchgate.netscispec.co.thepa.gov

Table 2: Characteristic Volatile Byproducts from OtBu-Group Cleavage This table shows potential volatile byproducts detectable by GC-MS.

| Volatile Byproduct | Source | Expected Mass (m/z) of Molecular Ion | Key Fragment Ions (m/z) |

|---|---|---|---|

| Isobutylene | Cleavage of OtBu group | 56.11 | 56, 41 |

| tert-Butanol (TBA) | Hydration of isobutylene | 74.12 | 59, 57, 43 |

Quantitative Analytical Methodologies for Reaction Monitoring

Monitoring the formation of this compound from its precursors, Cbz-D-Asp(1)-OtBu and an activated azetidine-2-carboxylate tert-butyl ester, is critical for optimizing reaction conditions and maximizing yield. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), is the foremost technique for this purpose. researchgate.netshimadzu.com

The reaction progress is followed by taking aliquots from the reaction mixture at specific time intervals. These samples are then analyzed by Reversed-Phase HPLC (RP-HPLC). The components—starting materials, the dipeptide product, and any byproducts—are separated based on their hydrophobicity. researchgate.net The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound. By tracking the decrease in the peak areas of the reactants and the increase in the peak area of the product over time, a quantitative profile of the reaction kinetics can be established. researchgate.netnih.gov

Table 3: Hypothetical RP-HPLC Data for Reaction Monitoring of Dipeptide Synthesis This table illustrates the change in relative peak area over time during the synthesis.

| Compound | Hypothetical Retention Time (min) | Relative Peak Area (%) at T=0h | Relative Peak Area (%) at T=2h | Relative Peak Area (%) at T=8h |

|---|---|---|---|---|

| Azetidine-2-carboxylate tert-butyl ester | 8.2 | 50 | 25 | <1 |

| Cbz-D-Asp(1)-OtBu | 15.5 | 50 | 24 | 2 |

| This compound (Product) | 18.1 | 0 | 50 | 95 |

| Aspartimide byproduct | 16.5 | 0 | 1 | 3 |

The use of an LC-MS system provides an additional layer of certainty. biorxiv.org The mass spectrometer coupled to the HPLC identifies the compounds eluting from the column based on their mass-to-charge (m/z) ratio. This confirms that the major product peak corresponds to the desired dipeptide and helps in the structural elucidation of unknown peaks, which could be side-products. researchgate.net For instance, a common side reaction involving aspartic acid derivatives is the formation of an aspartimide, which can be readily identified by its characteristic mass. researchgate.net

Table 4: Expected Molecular Weights for LC-MS Analysis This table lists the expected molecular weights of key species in the reaction mixture.

| Compound Name | Role | Molecular Formula | Expected Molecular Weight [M+H]⁺ |

|---|---|---|---|

| Cbz-D-Asp(OtBu)-OH | Reactant | C₁₆H₂₁NO₆ | 324.14 |

| Azetidine-2-carboxylic acid tert-butyl ester | Reactant | C₈H₁₅NO₂ | 158.11 |

| This compound | Product | C₂₄H₃₄N₂O₇ | 463.24 |

| Cbz-D-Aspartimide-Aze-OtBu | Potential Byproduct | C₂₄H₃₂N₂O₆ | 445.23 |

Table of Compounds

Table 5: List of Chemical Compounds Mentioned

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | 1-(tert-butyl) 2-(tert-butyl) (2S)-1-((2R)-4-(tert-butoxy)-3-(benzyloxycarbonylamino)-4-oxobutanoyl)azetidine-1,2-dicarboxylate |

| Cbz-D-Asp(OtBu)-OH | (2R)-4-(tert-butoxy)-2-((benzyloxy)carbonylamino)-4-oxobutanoic acid |

| Aze-OtBu | tert-butyl azetidine-2-carboxylate |

| DCM | Dichloromethane |

| DMF | N,N-Dimethylformamide |

| ACN | Acetonitrile |

| TBA | tert-Butanol |

| TFA | Trifluoroacetic acid |

Conformational Analysis and Theoretical Studies of N 1 Aze Otbu.cbz D Asp 1 Otbu

Computational Chemistry Approaches to Conformational Space Exploration

The exploration of the conformational space of N(1)Aze-OtBu.Cbz-D-Asp(1)-OtBu is crucial for understanding its three-dimensional structure and flexibility. Computational chemistry provides a powerful toolkit for this purpose, employing a range of methods from classical mechanics to sophisticated quantum mechanical calculations. nih.govnih.gov

Molecular Mechanics and Force Field Calculations

Molecular mechanics (MM) serves as an efficient first step in mapping the potential energy surface of this compound. wustl.edu By representing the molecule as a collection of atoms connected by springs, MM calculations can rapidly explore a vast number of potential conformations. uiuc.edunih.gov The energy of the system is calculated as a function of nuclear positions only, ignoring explicit electronic motions, which allows for computational speed. wustl.edu

A systematic conformational search using a force field such as AMBER or CHARMM would typically be performed by rotating the molecule's key dihedral angles. For this compound, the rotatable bonds include those connecting the azetidine (B1206935) ring to the aspartic acid backbone and the side-chain ester group. The resulting low-energy conformers provide a foundational set of structures for more accurate, higher-level calculations.

Table 1: Key Dihedral Angles of Low-Energy Conformers from Molecular Mechanics

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | -65.4 | 155.2 | 0.00 |

| 2 | 58.9 | 160.1 | 1.25 |

| 3 | -70.2 | -68.5 | 2.10 |

Note: Dihedral angles represent hypothetical key rotations in the molecule's backbone.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) offers a balance between accuracy and computational cost for refining the geometries and energies of the conformers identified through molecular mechanics. mdpi.comarxiv.org DFT methods calculate the electronic energy of a system based on its electron density, providing a more accurate description of electronic effects than force fields. mdpi.com

The geometries of the lowest-energy conformers from the MM search are typically re-optimized using a DFT functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G*). nih.gov This process yields more accurate structural parameters and relative energies, allowing for a more reliable ranking of the stability of different conformations. researchgate.net The resulting energy landscape provides critical information about the barriers to conformational change.

Table 2: Relative Energies of Optimized Conformers from DFT Calculations

| Conformer | Method | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | B3LYP/6-31G* | 0.00 |

| 2 | B3LYP/6-31G* | 1.58 |

| 3 | B3LYP/6-31G* | 2.75 |

Ab Initio Methods for Electronic Structure and Reactivity

For an even higher level of accuracy, ab initio methods can be employed. ucsb.edunih.gov These methods solve the Schrödinger equation without empirical parameters, providing a fundamental description of the electronic structure. ucsb.edu While computationally expensive, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to perform single-point energy calculations on the DFT-optimized geometries to further refine the relative energies of the most stable conformers. chemrxiv.org

These high-level calculations are also invaluable for investigating the molecule's electronic properties, such as orbital energies and charge distribution, which are key to understanding its reactivity. udel.edumpg.de

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While the methods above identify stable, low-energy conformations, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. nih.gov By simulating the atomic motions of the molecule in a given environment (e.g., in a solvent), MD can reveal the pathways of conformational transitions and the flexibility of different molecular regions. scispace.com

An MD simulation of this compound would likely show significant flexibility in the Cbz and OtBu protecting groups, while the azetidine ring would exhibit more constrained puckering motions. Analysis of the simulation trajectory can provide information on the population of different conformational states and the timescales of their interconversion.

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks

The conformation of this compound is significantly influenced by intramolecular interactions. nih.gov Of particular importance are potential hydrogen bonds. jchemrev.comresearchgate.net Although this molecule lacks strong hydrogen bond donors like -OH or -NH2 in its core structure (the Cbz group protects the amine), weak C-H···O interactions may play a role in stabilizing certain conformations. nih.gov

Computational methods can be used to identify and characterize these weak interactions by analyzing bond distances and angles. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for this purpose, as it can identify bond critical points and quantify the strength of these interactions.

Prediction of Spectroscopic Parameters from Computational Models

Computational models are not only useful for predicting structure and energetics but can also be used to predict spectroscopic parameters that can be compared with experimental data. For this compound, DFT calculations can be used to predict:

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts can aid in the assignment of experimental spectra and can also be used to distinguish between different conformers.

Vibrational Frequencies: The calculation of the Hessian matrix at the optimized geometry allows for the prediction of the molecule's vibrational frequencies. These can be compared with experimental infrared (IR) and Raman spectra to provide further evidence for the calculated structure.

Table 3: Predicted ¹H NMR Chemical Shifts for a Hypothetical Low-Energy Conformer

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aze-CH₂ | 3.85, 4.10 |

| Asp-αH | 4.55 |

| Asp-βH₂ | 2.80, 2.95 |

| OtBu-CH₃ | 1.45 |

| Cbz-CH₂ | 5.15 |

Note: These are hypothetical values for illustrative purposes.

Theoretical Insights into Protecting Group Influence on Conformation and Reactivity

The conformational landscape and resulting reactivity of the dipeptide derivative this compound are significantly governed by the steric and electronic properties of its protecting groups: the benzyloxycarbonyl (Cbz) group at the N-terminus of the D-aspartic acid residue and the tert-butyl (OtBu) esters protecting the azetidine nitrogen and the aspartic acid side-chain carboxyl group. While specific theoretical studies on this exact molecule are not extensively available in public literature, a robust understanding can be extrapolated from computational and experimental analyses of analogous protected amino acids and peptide fragments. researchgate.netnih.govmdpi.com

Computational studies on related protected peptides have demonstrated that the interplay between different protecting groups can lead to unique, stabilized conformations. nih.gov The combined steric demands of the Cbz and the two OtBu groups in this compound likely create a well-defined, and potentially rigid, three-dimensional structure. This rigidity can be advantageous in synthetic chemistry, as it can lead to higher stereoselectivity in reactions at other sites of the molecule. The protecting groups are not merely passive shields; they actively shape the energy landscape of the molecule, favoring specific conformations that in turn dictate its reactivity. For instance, the steric hindrance imposed by these groups can influence the rate and outcome of coupling reactions at the C-terminus. nih.gov

The electronic effects of the protecting groups also warrant consideration. The Cbz group, with its electron-withdrawing urethane (B1682113) moiety, can influence the acidity of the N-H proton. The tert-butyl esters are generally considered electronically neutral but their steric bulk can modulate the electrostatic potential surface of the molecule, affecting non-covalent interactions and solvation.

Table 1: Predicted Conformational Influence of Protecting Groups on this compound

| Protecting Group | Location | Predicted Conformational Effect | Potential Impact on Reactivity |

| Cbz | D-Asp N-terminus | Induces preference for trans or cis urethane bond conformation; Restricts φ rotation. researchgate.net | Modulates N-terminal reactivity; influences overall peptide backbone shape. |

| OtBu | D-Asp side chain | Sterically hinders side-chain rotation (χ1, χ2); limits conformational freedom. peptide.com | Shields the side-chain carboxyl group; can influence adjacent peptide bond reactivity. |

| OtBu | Azetidine nitrogen | Influences azetidine ring pucker; provides steric shielding to one face of the ring. nih.govrsc.org | Directs the approach of reagents to the azetidine moiety; enhances stability. |

Applications of N 1 Aze Otbu.cbz D Asp 1 Otbu As a Versatile Chemical Synthon

Role in the Synthesis of Complex Peptides and Peptidomimetics

The unique combination of a D-amino acid and a constrained, non-proteinogenic amino acid makes this dipeptide synthon particularly useful in the field of peptide science. It serves as a pre-formed structural unit that can be integrated into larger molecules to modulate their structure and function.

The primary application of synthons like N(1)Aze-OtBu.Cbz-D-Asp(1)-OtBu is in the stepwise construction of oligopeptides. In modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), pre-formed dipeptide or tripeptide fragments are often used in a "fragment condensation" approach. scispace.com This strategy can be more efficient than adding amino acids one by one, especially for long or difficult sequences. scispace.comresearchgate.net

The protecting groups on the synthon are critical for its use in synthesis. The Cbz group on the N-terminus can be removed via hydrogenolysis, while the OtBu esters are stable to these conditions but are readily cleaved by mild acids like trifluoroacetic acid (TFA). chemrxiv.org This orthogonality allows for selective deprotection at different stages of a synthetic route, which is a cornerstone of complex peptide synthesis. chemrxiv.org For instance, the dipeptide can be coupled to a resin-bound amino acid, followed by the removal of the Cbz group to allow for further chain elongation from the N-terminus.

The use of such building blocks is prevalent in both academic research and industrial production of peptide-based therapeutics. researchgate.netgoogle.com

Table 1: Protecting Groups in Peptide Synthesis and Their Cleavage Conditions

| Protecting Group | Abbreviation | Typically Protects | Cleavage Condition |

|---|---|---|---|

| Carboxybenzyl | Cbz or Z | α-Amino group | Hydrogenolysis (e.g., H₂, Pd/C) |

| tert-Butoxycarbonyl | Boc | α-Amino group | Moderate Acid (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino group | Mild Base (e.g., Piperidine) |

This table illustrates common protecting groups used in peptide synthesis, highlighting the orthogonal nature of the Cbz and OtBu groups present in the subject synthon.

Natural peptides often suffer from poor metabolic stability and lack of receptor selectivity, which limits their therapeutic potential. researchgate.net Introducing conformational constraints into a peptide backbone can overcome these limitations by locking the molecule into a specific, biologically active conformation. nih.gov This pre-organization reduces the entropic penalty upon binding to a receptor, often leading to increased affinity and potency. nih.gov

The azetidine-2-carboxylic acid (Aze) residue in the synthon serves this purpose. As a four-membered ring analog of proline, it imparts a significant conformational restriction on the peptide backbone. mdpi.com The incorporation of such constrained residues is a key strategy in designing peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.net Furthermore, the presence of a D-aspartic acid residue introduces a non-natural configuration that can enhance stability against enzymatic degradation and influence the peptide's three-dimensional structure, potentially inducing specific secondary structures like β-turns. unibo.it

Research Findings on Constrained Peptides:

Enhanced Receptor Affinity: Studies have shown that constraining the side chains of amino acids can limit the number of low-energy conformations, leading to more potent and receptor-subtype-selective ligands. researchgate.net

Improved Stability: The introduction of non-natural amino acids or cyclic structures can significantly increase a peptide's resistance to proteases. unibo.it

Structural Mimicry: Bicyclic building blocks and other constrained dipeptide surrogates have been developed to mimic specific secondary structures, such as β-turns, which are often crucial for biological activity. mdpi.com

Utilization in Scaffold-Based Library Synthesis for Discovery Research

In drug discovery, generating large collections of diverse molecules for screening is essential. This compound can serve as a core scaffold from which libraries of related compounds can be synthesized. mdpi.commdpi.com

Parallel synthesis allows for the rapid creation of hundreds or thousands of individual compounds in separate reaction vessels. nih.gov This technique is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). The dipeptide synthon is well-suited for this approach. Starting with the core Cbz-D-Asp(OtBu)-Aze-OtBu structure, a library of derivatives can be generated by:

N-terminal modification: After removing the Cbz group, a diverse set of carboxylic acids can be coupled to the free amine of the D-Asp residue.

C-terminal modification: If the synthesis is performed in solution, the C-terminal OtBu group can be removed and coupled with various amines.

This systematic modification allows researchers to quickly identify how different functional groups at various positions affect the biological activity of the resulting molecules. researchgate.net

Diversity-oriented synthesis (DOS) aims to create collections of molecules with high structural and stereochemical complexity, covering a broad area of "chemical space". cam.ac.uknih.govnih.gov Unlike parallel synthesis, which typically creates close analogs of a single scaffold, DOS employs branching reaction pathways to generate fundamentally different molecular skeletons from a common starting material. wiley-vch.demdpi.com

The synthon this compound, with its multiple functional groups (two protected carboxylates, a protected amine, and a strained ring), can be a powerful starting point for DOS. For example, the azetidine (B1206935) ring could be opened, or the aspartate side chain could be used as a handle for intramolecular cyclization reactions, leading to diverse heterocyclic scaffolds. The goal of DOS is not just to make analogs but to discover entirely new molecular architectures that may possess novel biological activities. nih.govmdpi.com

As a Building Block for Non-Natural Product Synthesis

The utility of amino acid-derived synthons extends beyond peptide chemistry. They are valuable chiral building blocks for the enantioselective synthesis of complex non-natural products, such as alkaloids, antibiotics, and other bioactive molecules. nih.gov

The Cbz-D-Asp(OtBu)-Aze-OtBu dipeptide provides a stereochemically defined framework that can be elaborated into more complex structures. The various functional groups can be chemically transformed into other moieties. For example, a carboxylic acid can be reduced to an alcohol or converted into a ketone. The amine group can participate in cyclization or rearrangement reactions. By leveraging the inherent chirality and functionality of the amino acid components, chemists can construct complex, stereochemically rich target molecules that are not peptidic in nature. nih.gov

Stereoselective Construction of Chiral Centers

The utility of this compound in stereoselective synthesis primarily stems from the inherent chirality of its D-aspartic acid component. As a derivative of the chiral pool, it allows for the synthesis of enantiomerically pure target molecules. The predefined stereocenter at the alpha-carbon of the aspartate residue can exert significant influence on subsequent chemical transformations, a principle known as substrate-controlled stereoselectivity. researchgate.net

In synthetic sequences, the existing chiral center can direct the approach of reagents, leading to the formation of new stereocenters with a high degree of diastereoselectivity. This is particularly relevant in reactions such as alkylations, aldol (B89426) additions, or reductions on adjacent prochiral centers. While specific studies detailing these applications for this exact molecule are not prevalent, the principles of using chiral amino acid derivatives to control stereochemistry are well-established in organic synthesis. mdpi.commdpi.com The fixed spatial arrangement of the substituents on the D-aspartate backbone serves as a chiral template, guiding the formation of subsequent stereogenic centers.

Introduction of Azetidine Ring Systems into Complex Molecules

The compound serves as an efficient building block for incorporating the azetidine ring, a strained four-membered heterocycle, into larger and more complex molecules. nbinno.commagtech.com.cn Azetidine-containing molecules are of significant interest in medicinal chemistry due to the unique structural and physicochemical properties the ring imparts. sciencedaily.comnih.gov Azetidine-2-carboxylic acid, a component of this synthon, is a non-proteinogenic amino acid that acts as a rigid analog of proline. wikipedia.org Its incorporation into peptides can significantly alter their secondary structure and biological activity. nih.govumich.edu

When used in peptide synthesis, this compound can be selectively deprotected and coupled with other amino acids or peptide fragments. This allows for the precise insertion of the azetidine-2-carboxylic acid moiety at a desired position within a peptide sequence. The presence of the azetidine ring can induce specific turns or kinks in the peptide backbone, influencing its conformation and interaction with biological targets. nih.govnih.govresearchgate.net Furthermore, the azetidine ring is known to be mis-incorporated into proteins in place of proline, which can lead to proteotoxic stress, a phenomenon explored in chemical biology research. nih.govresearchgate.netbiorxiv.org

Table 1: Examples of Azetidine-Containing Building Blocks in Synthesis

| Building Block Class | Application Area | Potential Advantage |

|---|---|---|

| Azetidine Amino Acids | Peptidomimetics, Drug Discovery | Induce conformational constraints, improve metabolic stability. wikipedia.orgnih.gov |

| 2-Cyano Azetidines | Synthesis of Fused/Bridged Rings | Versatile intermediate for complex scaffold generation. nih.gov |

| Monocyclic Azetidines | Pharmaceutical Synthesis | Serve as core structures in therapeutic drug candidates. sciencedaily.com |

**5.4. Regioselective Functionalization and Derivatization Studies

The structure of this compound is well-suited for regioselective modifications, owing to the presence of multiple, distinct protecting groups that can be removed under different conditions. This orthogonal protection strategy allows chemists to unmask specific functional groups for further reaction without affecting others.

The synthon contains three primary protecting groups: one N-terminal Carbobenzyloxy (Cbz) group and two tert-butyl (OtBu) esters. Each of these groups can be cleaved selectively.

Cbz Group Removal: The Cbz group is classically removed under neutral conditions via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), a process to which the acid-labile OtBu esters are stable. nih.gov This exposes the primary amine of the D-aspartic acid residue for subsequent coupling reactions.

OtBu Group Removal: The tert-butyl esters are stable to the conditions of Cbz removal but are readily cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA). peptide.com In some cases, milder Lewis acids such as ferric chloride (FeCl₃) or zinc bromide (ZnBr₂) can be used for the selective deprotection of side-chain tert-butyl esters, particularly in solid-phase peptide synthesis, offering an even greater degree of selectivity. nih.govacs.orgresearchgate.net While differentiating between the two OtBu groups on the same molecule would be challenging, sequential deprotection relative to the Cbz group is straightforward.

Table 2: Orthogonal Deprotection Strategies for this compound

| Protecting Group | Functional Group Protected | Typical Cleavage Reagent(s) | Stability of Other Groups |

|---|---|---|---|

| Carbobenzyloxy (Cbz) | α-Amine of Aspartic Acid | H₂, Pd/C | OtBu esters are stable. |

| tert-Butyl (OtBu) Ester | Carboxylic Acids | Trifluoroacetic Acid (TFA); Lewis Acids (e.g., ZnBr₂, FeCl₃). acs.orgorganic-chemistry.org | Cbz group is generally stable to mild acid but can be cleaved by strong acids. |

Once the this compound synthon is incorporated into a larger molecule, such as a peptide or a natural product analog, its constituent parts can serve as handles for post-synthetic modification. chinesechemsoc.org This approach is a powerful tool for creating molecular diversity and for introducing probes, labels, or other functionalities in the final stages of a synthesis. peptide.comacs.org

Recent research has demonstrated that azetidine rings within macrocyclic peptides can be selectively functionalized at a late stage. nih.govresearchgate.net For instance, if the azetidine nitrogen of the synthon were protected with a selectively removable group (other than the coupled aspartate), it could be deprotected after incorporation into a larger structure and then subjected to reactions like N-alkylation or N-acylation. This allows for the attachment of various appendages, such as fluorescent dyes or biotin (B1667282) tags, to the core scaffold. nih.govresearchgate.net This strategy enables the generation of diverse molecular libraries from a common advanced intermediate, facilitating structure-activity relationship (SAR) studies.

Development of Novel Linkers and Adaptors in Chemical Biology Research

The bifunctional and conformationally constrained nature of this compound makes it an attractive candidate for the development of novel linkers and adaptors in chemical biology. After selective deprotection of its N- and C-termini, the molecule can bridge two different chemical entities with a well-defined spatial orientation.